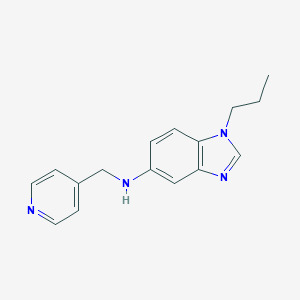![molecular formula C24H25BrN2O3 B379447 (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379447.png)
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one is a complex organic compound that features a bromophenyl group, an indole moiety, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Morpholine Addition: The morpholine ring is incorporated through nucleophilic substitution reactions, often involving an epoxide intermediate.
Final Coupling: The final step involves coupling the bromophenyl, indole, and morpholine intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.
Medicine
Medically, the compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the morpholine ring can improve solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-1-(4-chlorophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.
(2E)-1-(4-fluorophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one provides unique chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its chlorinated or fluorinated analogs.
Eigenschaften
Molekularformel |
C24H25BrN2O3 |
|---|---|
Molekulargewicht |
469.4g/mol |
IUPAC-Name |
(E)-1-(4-bromophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H25BrN2O3/c25-20-8-5-18(6-9-20)24(29)10-7-19-15-27(23-4-2-1-3-22(19)23)17-21(28)16-26-11-13-30-14-12-26/h1-10,15,21,28H,11-14,16-17H2/b10-7+ |
InChI-Schlüssel |
JUERSMYNENOUMR-JXMROGBWSA-N |
SMILES |
C1COCCN1CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
Isomerische SMILES |
C1COCCN1CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)Br)O |
Kanonische SMILES |
C1COCCN1CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B379374.png)
![1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379376.png)


![1-[2-(4-bromophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379380.png)
![1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379381.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379383.png)
![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)
![N-((1-(2-(2-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-4-fluoroaniline](/img/structure/B379386.png)
